N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride
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Overview
Description
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperazine ring and a trimethylphenoxy group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Piperazine Intermediate: This step involves the reaction of 4-methylpiperazine with a suitable alkylating agent to introduce the propyl group.
Attachment of the Trimethylphenoxy Group: The intermediate is then reacted with 2,4,6-trimethylphenol under specific conditions to form the desired phenoxyacetamide structure.
Final Conversion to Dihydrochloride Salt: The compound is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride involves its interaction with specific molecular targets within the body. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
CAS No. |
86746-05-6 |
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Molecular Formula |
C19H33Cl2N3O2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C19H31N3O2.2ClH/c1-15-12-16(2)19(17(3)13-15)24-14-18(23)20-6-5-7-22-10-8-21(4)9-11-22;;/h12-13H,5-11,14H2,1-4H3,(H,20,23);2*1H |
InChI Key |
ZYOGORCZNGZLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NCCCN2CCN(CC2)C)C.Cl.Cl |
Origin of Product |
United States |
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